![molecular formula C11H21NO4 B2810726 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 208397-31-3](/img/structure/B2810726.png)

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

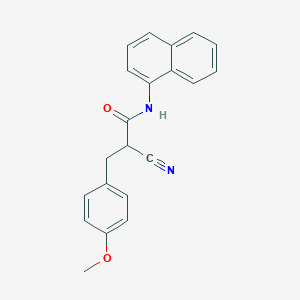

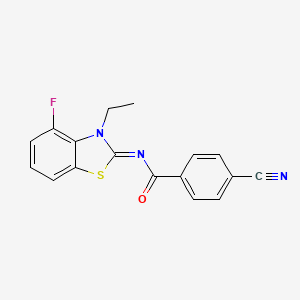

This compound, also known as (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a chemical compound with a molecular mass of 231.147058152 daltons . It is a stereoisomer of N-Boc-D-tert-leucine .

Molecular Structure Analysis

The chemical formula of this compound is C₁₁H₂₁NO₄ . The canonical SMILES representation isCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C , and the isomeric SMILES is CC(C)(C)C@@HO)NC(=O)OC(C)(C)C .

Wissenschaftliche Forschungsanwendungen

- Boc-NH-PEG2-CH2COOH serves as a key building block for designing drug delivery systems. It is used to modify poly(amidoamine) (PAMAM) dendritic polymers, creating functionalized macromolecular scaffolds. These modified polymers enhance drug solubility, stability, and targeted delivery. Researchers exploit this compound’s biocompatibility and controlled release properties to improve therapeutic outcomes .

- Derivatives of Boc-NH-PEG2-CH2COOH have been investigated for their anticonvulsant and neuropathic pain protection properties. These compounds show promise in managing epilepsy and chronic pain conditions. Researchers continue to explore their mechanisms of action and potential clinical applications .

- As a protected form of D-tert-leucine, N-Boc-D-tert-leucine (a derivative of Boc-NH-PEG2-CH2COOH ) plays a crucial role in peptide synthesis. It is commonly used in solid-phase peptide chemistry to introduce specific amino acids during peptide assembly. Its stability during coupling reactions ensures efficient peptide elongation .

- Researchers utilize Boc-NH-PEG2-CH2COOH to modify polymer surfaces and enhance their biocompatibility. By attaching this compound to polymer chains, they improve protein adsorption, reduce nonspecific binding, and create tailored interfaces for biomedical applications. These modified polymers find use in tissue engineering, biosensors, and implantable devices .

- Boc-NH-PEG2-CH2COOH is a versatile reagent for bioconjugation. Its amino group allows selective coupling with other molecules, such as proteins, peptides, or nanoparticles. Researchers use it to create multifunctional bioconjugates for imaging, drug targeting, and diagnostics. The compound’s stability and water solubility enhance its applicability in biological contexts .

- In materials science, Boc-NH-PEG2-CH2COOH contributes to surface functionalization. By grafting this compound onto materials like nanoparticles, hydrogels, or membranes, researchers tailor their properties. Applications include controlled drug release, protein-resistant coatings, and stimuli-responsive materials .

Drug Delivery Systems (DDS) and Polymer Modification

Anticonvulsant and Neuropathic Pain Protection

Peptide Synthesis and Solid-Phase Peptide Chemistry

Polymer Conjugation and Surface Modification

Chemical Biology and Bioconjugation

Materials Science and Surface Functionalization

Wirkmechanismus

Target of Action

It is a protected form of d-tert-leucine , which is used in the synthesis of primary amino acid derivatives .

Mode of Action

As a derivative of d-tert-leucine, it may interact with its targets in a similar manner to other amino acid derivatives .

Biochemical Pathways

Given its structure and similarity to d-tert-leucine, it may be involved in protein synthesis and other amino acid-related pathways .

Result of Action

It is used in the synthesis of primary amino acid derivatives that possess anticonvulsant and neuropathic pain protection properties .

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(11(5,6)8(13)14)12-9(15)16-10(2,3)4/h7H,1-6H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJMPLJWQLHATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2810649.png)

![N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2810650.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)

![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)

![2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2810655.png)

![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)